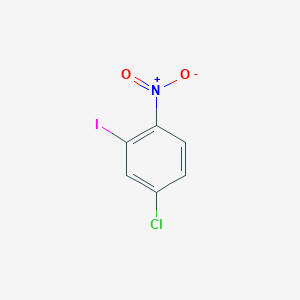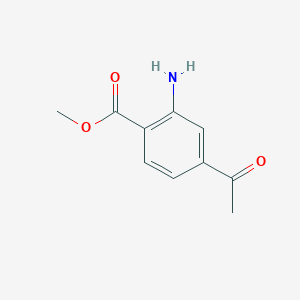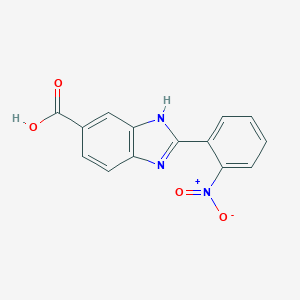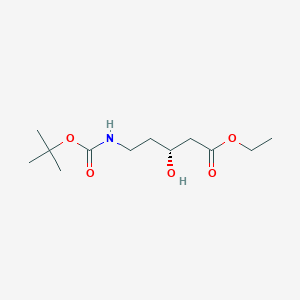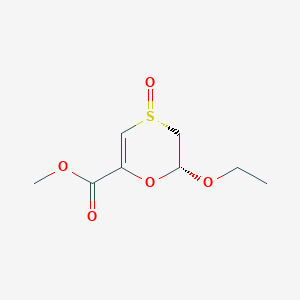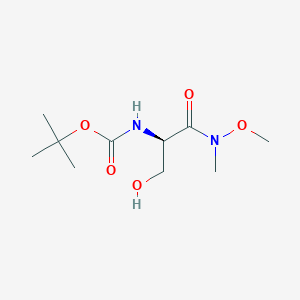
Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate: is a synthetic organic compound often used in medicinal chemistry and organic synthesis. It is known for its role as a protecting group for amines and alcohols, facilitating various chemical transformations without interfering with the functional groups it protects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and ®-2-hydroxyethylamine.
Carbamoylation: The ®-2-hydroxyethylamine undergoes carbamoylation with N-methoxy-N-methylcarbamoyl chloride in the presence of a base like triethylamine. This step forms the N-methoxy-N-methylcarbamoyl intermediate.
Protection: The intermediate is then reacted with tert-butyl chloroformate under basic conditions to introduce the tert-butyl protecting group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to ensure precise control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate group, converting it into amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is used as a protecting group for amines and alcohols. It allows for selective reactions to occur on other parts of the molecule without affecting the protected groups.
Biology and Medicine
In medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. Its protecting group properties are crucial in multi-step syntheses of complex molecules, ensuring that sensitive functional groups remain intact until the final steps.
Industry
In the chemical industry, it is used in the production of fine chemicals and intermediates. Its stability and reactivity make it a valuable tool in the synthesis of high-value compounds.
Mécanisme D'action
The mechanism by which tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate exerts its effects involves the protection of functional groups. The tert-butyl group shields the amine or alcohol from unwanted reactions, allowing for selective transformations. Upon completion of the desired reactions, the protecting group can be removed under mild conditions, revealing the original functional group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxypropylcarbamate
- Tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxybutylcarbamate
Uniqueness
Tert-butyl ®-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is unique due to its specific structure, which provides optimal protection for both amines and alcohols. Its stability under various reaction conditions and ease of removal make it superior to other protecting groups.
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNFMPUFGYKTR-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
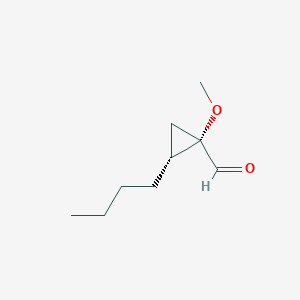
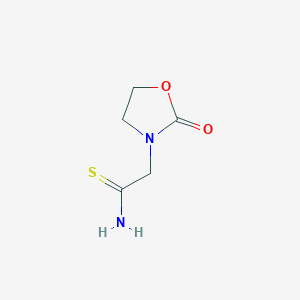
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)
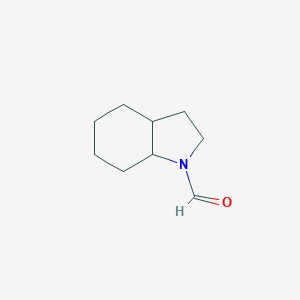
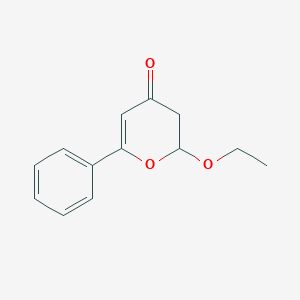
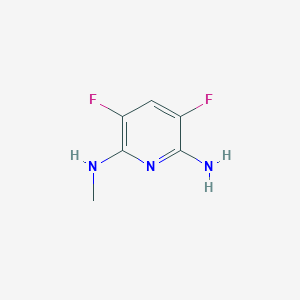
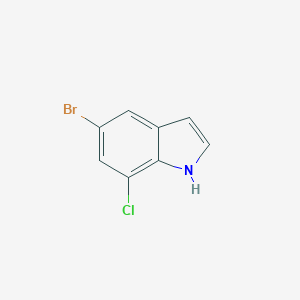
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
